REACTION_CXSMILES
|
C([O-])(=O)CCC([O-])=O.C(O)(=O)CCC(O)=O.NC1N=C(C2N=C([NH:33][C:34]3[CH:39]=[CH:38][C:37]([N:40]4[CH2:45][CH2:44][N:43]([CH:46]5[CH2:49][O:48][CH2:47]5)[CH2:42][CH2:41]4)=[CH:36][CH:35]=3)C3N(C=CN=3)C=2)C=NC=1.[Al]>[Cu]>[O:48]1[CH2:49][CH:46]([N:43]2[CH2:42][CH2:41][N:40]([C:37]3[CH:38]=[CH:39][C:34]([NH2:33])=[CH:35][CH:36]=3)[CH2:45][CH2:44]2)[CH2:47]1 |f:1.2|
|
Name
|
monomesylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O.NC1=CN=CC(=N1)C=1N=C(C=2N(C1)C=CN2)NC2=CC=C(C=C2)N2CCN(CC2)C2COC2
|
Name
|
XPERT-PRO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
40
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2.2c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1.2d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Samples were prepared for analysis
|
Type
|
CUSTOM
|
Details
|
equipped with a zero background plate
|
Type
|
CUSTOM
|
Details
|
antiscatter 1.0°, and divergence
|
Type
|
CUSTOM
|
Details
|
were performed from 2 to 40°
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |